2-Methyl-1-phenylpyrrolidine-3-carboxylic acid

GPR43 FFA2 Metabolic Disease

Sourcing this specific chiral pyrrolidine-3-carboxylic acid eliminates the risk of enantiomeric or structurally analog substitution. Unlike generic pyrrolidines, the steric and electronic effects of its 2-methyl group and N-phenyl ring are critical for reproducible GPR43 weak agonist activity (EC50 >10,000 nM), making it ideal as an assay control or a starting scaffold for CNS-targeting lead optimization. Its 3-carboxyl handle enables precise functionalization for medicinal chemistry and novel antibacterial agent synthesis. Ensure your research data is attributable solely to this compound's defined stereochemistry and quantifiable biological profile.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1797567-32-8
Cat. No. B1432066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenylpyrrolidine-3-carboxylic acid
CAS1797567-32-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1C(CCN1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c1-9-11(12(14)15)7-8-13(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)
InChIKeyNHNOUTFQKIQWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Profile: 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid (CAS 1797567-32-8)


2-Methyl-1-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a carboxyl group at the 3-position and a phenyl ring on the pyrrolidine nitrogen [1]. This structure positions it as a versatile building block in organic synthesis and pharmaceutical research, with applications stemming from its interaction with specific molecular targets, such as enzymes or receptors .

The Pitfalls of Generic Substitution for 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid


This compound is a specific chiral entity, and generic substitution with its enantiomer, (2S,3S)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, or other structurally similar pyrrolidines is not viable without rigorous validation. The presence of the methyl group on the pyrrolidine ring introduces steric and electronic effects that can drastically alter biological activity compared to unsubstituted or differently substituted analogs . Furthermore, its observed, albeit weak, interaction with the G-protein coupled receptor 43 (GPR43) is a quantifiable property that may not be shared by close structural relatives, underscoring the need for compound-specific procurement [1].

Quantifiable Evidence for Selecting 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid


Weak GPR43 Agonist Activity Compared to Natural Ligand Propionate

This compound exhibits agonistic activity at the GPR43 receptor, but with very low potency compared to the natural agonist propionate [1]. This weak activity defines a baseline for its potential use as a tool compound in GPR43 research, where potent agonism may not be desired.

GPR43 FFA2 Metabolic Disease

Differential GPR43 Potency: Target Compound vs. Known Agonist FFA2 agonist-1

The compound's EC50 of >10,000 nM at GPR43 contrasts sharply with more potent synthetic agonists like FFA2 agonist-1 (EC50 = 81 nM) [2]. This comparison illustrates the compound's significantly lower potency, which can be a useful characteristic for specific experimental designs.

GPR43 FFA2 GPCR

Chiral Distinction: Importance of Stereochemistry for Target Engagement

The specific stereoisomer of this compound, often (2R,3R), is crucial for its biological activity . Its enantiomer, (2S,3S)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, possesses similar chemical properties but can exhibit different biological activities . This distinction is critical for any application where target interaction is stereospecific.

Chiral Resolution Enantiomeric Specificity Receptor Binding

Strategic Research Applications for 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid


Use as a Low-Potency GPR43 Tool Compound

Given its demonstrated weak agonist activity at GPR43 (EC50 >10,000 nM), this compound is best suited for experiments where strong activation of the receptor is undesirable . It can serve as a control to validate assay sensitivity or as a starting scaffold for medicinal chemistry optimization aimed at modulating GPR43 function without inducing maximal signaling .

Chiral Building Block for CNS-Targeted Molecule Synthesis

The compound's chiral nature and structural similarity to neurotransmitter modulators make it a valuable intermediate in medicinal chemistry for designing central nervous system (CNS)-targeting molecules . Its defined stereochemistry is critical for synthesizing enantiomerically pure drug candidates with predictable pharmacokinetic and pharmacodynamic profiles [2].

Scaffold for Antibacterial Drug Development

As part of the broader class of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, which have shown antibacterial activity against gram-positive and gram-negative bacteria , this compound could be used as a core scaffold for the synthesis and evaluation of novel antibacterial agents.

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